molecular formula C50H82Si B12619079 [(9,9-Dihexadecyl-9H-fluoren-2-yl)ethynyl](trimethyl)silane CAS No. 922168-00-1

[(9,9-Dihexadecyl-9H-fluoren-2-yl)ethynyl](trimethyl)silane

Cat. No.: B12619079
CAS No.: 922168-00-1
M. Wt: 711.3 g/mol
InChI Key: DRCBJIOSCDIDDF-UHFFFAOYSA-N
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Description

(9,9-Dihexadecyl-9H-fluoren-2-yl)ethynylsilane is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fluorenyl group substituted with long alkyl chains and an ethynyl group, which is further connected to a trimethylsilyl group. The combination of these functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9,9-Dihexadecyl-9H-fluoren-2-yl)ethynylsilane typically involves multiple steps. One common method starts with the preparation of 9,9-dihexadecyl-9H-fluorene, which is then subjected to ethynylation to introduce the ethynyl group at the 2-position. The final step involves the attachment of the trimethylsilyl group to the ethynyl moiety. The reactions are usually carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for (9,9-Dihexadecyl-9H-fluoren-2-yl)ethynylsilane are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(9,9-Dihexadecyl-9H-fluoren-2-yl)ethynylsilane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the fluorenyl or ethynyl groups.

    Substitution: The trimethylsilyl group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorenone derivatives, while reduction can produce fluorenyl alcohols. Substitution reactions can result in a variety of fluorenyl derivatives with different functional groups.

Scientific Research Applications

(9,9-Dihexadecyl-9H-fluoren-2-yl)ethynylsilane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound can be employed in the development of fluorescent probes for biological imaging.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (9,9-Dihexadecyl-9H-fluoren-2-yl)ethynylsilane involves its interaction with molecular targets through its functional groups. The ethynyl and fluorenyl groups can participate in π-π interactions, while the trimethylsilyl group can enhance solubility and stability. These interactions can influence the compound’s behavior in various chemical and biological systems, affecting pathways such as signal transduction and molecular recognition.

Comparison with Similar Compounds

(9,9-Dihexadecyl-9H-fluoren-2-yl)ethynylsilane can be compared with similar compounds, such as:

    2-Ethynyl-9,9-dihexadecyl-9H-fluorene: Lacks the trimethylsilyl group, resulting in different solubility and reactivity properties.

    9,9-Dihexyl-9H-fluoren-2-ylboronic acid: Contains a boronic acid group instead of the ethynyl and trimethylsilyl groups, leading to different applications in organic synthesis and materials science.

Properties

CAS No.

922168-00-1

Molecular Formula

C50H82Si

Molecular Weight

711.3 g/mol

IUPAC Name

2-(9,9-dihexadecylfluoren-2-yl)ethynyl-trimethylsilane

InChI

InChI=1S/C50H82Si/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-34-41-50(42-35-31-29-27-25-23-21-19-17-15-13-11-9-7-2)48-37-33-32-36-46(48)47-39-38-45(44-49(47)50)40-43-51(3,4)5/h32-33,36-39,44H,6-31,34-35,41-42H2,1-5H3

InChI Key

DRCBJIOSCDIDDF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C#C[Si](C)(C)C)CCCCCCCCCCCCCCCC

Origin of Product

United States

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